N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with both aromatic and heterocyclic components, making it a subject of study for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxyphenylacetonitrile with methylmagnesium bromide to form the corresponding ketone. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N’-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research .
Properties
Molecular Formula |
C22H28N4O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-[(1-methylbenzimidazol-2-yl)methyl]urea |
InChI |
InChI=1S/C22H28N4O3/c1-14(2)21(15-10-11-18(28-4)19(12-15)29-5)25-22(27)23-13-20-24-16-8-6-7-9-17(16)26(20)3/h6-12,14,21H,13H2,1-5H3,(H2,23,25,27) |
InChI Key |
CDKOQJXVICHJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)NCC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.